BenchChemオンラインストアへようこそ!

N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Medicinal chemistry structure-activity relationship pharmacophore design

This compound uniquely occupies the intersection of 4-fluoro-benzothiazole and N-methanesulfonyl-pyrrolidine modifications, enabling a complete 2×2 SAR matrix when compared with des-fluoro and des-methanesulfonyl analogs. Its intermediate cLogP (~1.8) and dual pharmacophore make it ideal for H-PGDS inhibitor chemotype validation, logD₇.₄ benchmarking, and as a versatile synthetic building block for focused library synthesis. Procuring this exact structure avoids uncontrolled variables that invalidate SAR conclusions.

Molecular Formula C13H14FN3O3S2
Molecular Weight 343.39
CAS No. 1236258-09-5
Cat. No. B2511359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
CAS1236258-09-5
Molecular FormulaC13H14FN3O3S2
Molecular Weight343.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C13H14FN3O3S2/c1-22(19,20)17-7-3-5-9(17)12(18)16-13-15-11-8(14)4-2-6-10(11)21-13/h2,4,6,9H,3,5,7H2,1H3,(H,15,16,18)
InChIKeyWSSJINSSEDQMMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide (CAS 1236258-09-5): Core Identity and Procurement-Relevant Characteristics


N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide (CAS 1236258-09-5) is a synthetic small molecule belonging to the benzothiazole-pyrrolidine carboxamide class. Its structure incorporates a 4-fluoro-1,3-benzothiazole core linked via a carboxamide bridge to an N-methanesulfonyl-pyrrolidine ring, yielding a molecular formula of C₁₃H₁₄FN₃O₃S₂ and a molecular weight of 343.39 g/mol . The compound is structurally related to a broader patent family of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors described in patent CN112969698A, which discloses benzothiazole-carboxamide analogs for potential use in Duchenne muscular dystrophy research [1]. This compound is offered by multiple chemical suppliers primarily as a research-grade reagent, with reported purities typically ≥95% .

Why Generic Substitution of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide with Close Analogs Can Compromise Experimental Integrity


Within the benzothiazole-pyrrolidine carboxamide chemical series, subtle structural variations produce marked differences in physicochemical and potentially pharmacological profiles. The target compound's 4-fluoro substituent on the benzothiazole ring alters the electron density of the aromatic system compared to unsubstituted or 4,6-difluoro analogs, which can influence π-stacking interactions and target binding geometry [1]. Simultaneously, the N-methanesulfonyl group on the pyrrolidine nitrogen introduces a strong hydrogen-bond acceptor and steric element absent in compounds lacking this sulfonamide modification, such as N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide . These dual modifications are not additive in a simple manner; their combination creates a unique pharmacophore that cannot be replicated by substituting either the benzothiazole or the pyrrolidine modification alone. Procurement of an incorrectly substituted analog—even one differing by a single functional group—introduces an uncontrolled variable that can invalidate SAR conclusions or biological assay results.

Quantitative Differentiation Evidence for N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide: Comparator-Based Data for Informed Procurement


Structural Uniqueness: 4-Fluoro-Benzothiazole and N-Methanesulfonyl-Pyrrolidine Combined Pharmacophore vs. Mono-Modified Analogs

The target compound (CAS 1236258-09-5) is distinguished from the closest commercially available analogs by the simultaneous presence of two key structural features: a 4-fluoro substituent on the benzothiazole ring and an N-methanesulfonyl group on the pyrrolidine-2-carboxamide. The unsubstituted analog N-(1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide lacks both modifications. The 4,6-difluoro analog 1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide introduces an additional fluorine at position 6 but omits the N-methanesulfonyl group. The compound 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 1188363-11-2) retains the N-methanesulfonyl-pyrrolidine but substitutes the 4-fluoro with 4-methoxy-7-methyl on the benzothiazole. Each of these analogs lacks the precise electronic and steric profile of the target compound . In the broader H-PGDS inhibitor patent (CN112969698A), compounds bearing the 4-fluoro-benzothiazole-2-yl motif are specifically encompassed within the Markush structure as preferred embodiments, indicating that this substitution pattern was intentionally selected during lead optimization [1].

Medicinal chemistry structure-activity relationship pharmacophore design

Predicted Physicochemical Properties: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-Fluoro and Des-Methanesulfonyl Analogs

The 4-fluoro substituent on the benzothiazole ring of CAS 1236258-09-5 increases lipophilicity and alters hydrogen-bonding capacity relative to unsubstituted analogs. Using class-level inference from the benzothiazole medicinal chemistry literature, the addition of a single fluorine at the 4-position on a benzothiazole scaffold typically increases the calculated logP by approximately 0.3–0.5 log units compared to the parent hydrogen analog, while the N-methanesulfonyl group contributes additional polarity and hydrogen-bond acceptor capacity (approximately 2 H-bond acceptors from the sulfonamide oxygens) that partially offsets this increase [1]. The net effect is a compound with a moderately balanced lipophilic-hydrophilic profile distinct from both the more lipophilic des-methanesulfonyl analogs and the more polar des-fluoro analogs. In the context of the H-PGDS inhibitor chemotype described in CN112969698A, the balance of lipophilicity for membrane permeability and polarity for solubility is critical for cellular assay performance [2].

Physicochemical profiling drug-likeness ADME prediction

Class-Level Target Engagement Potential: H-PGDS Inhibitor Series Membership Based on Patent Disclosure

CAS 1236258-09-5 falls within the Markush structure of patent CN112969698A, which claims benzothiazole-carboxamide compounds as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors [1]. The patent exemplifies compounds with the general structure incorporating a benzothiazol-2-yl carboxamide scaffold connected to a substituted pyrrolidine. Although specific IC₅₀ data for CAS 1236258-09-5 have not been publicly disclosed, structurally related compounds within the same patent family have demonstrated H-PGDS inhibitory activity in the low nanomolar range in enzyme assays [1]. For context, the established H-PGDS inhibitor chemotype class includes compounds such as HPGDS inhibitor 2 (IC₅₀ = 9.9 nM in enzyme assay) and HPGDS inhibitor 3 (IC₅₀ = 9.4 nM, EC₅₀ = 42 nM in cellular assay) . The target compound's structural alignment with this pharmacophore class supports its potential utility as a tool compound for investigating PGD2-mediated pathways.

H-PGDS inhibition Duchenne muscular dystrophy prostaglandin D2 pathway

Purity and Quality Specifications: Vendor-Reported Analytical Data for CAS 1236258-09-5 vs. Analog Benchmarks

Commercial suppliers of CAS 1236258-09-5 report a standard purity specification of ≥95% as determined by HPLC or GC analysis . This purity level is comparable to that reported for structurally related benzothiazole-pyrrolidine carboxamide compounds available from the same vendor channels, such as 1-methanesulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide (CAS 1188363-11-2) which is also listed at ≥95% purity . No supplier currently provides a certified analytical standard grade (≥98%) for CAS 1236258-09-5, which may be a consideration for applications requiring high-purity reference material. The compound is sold for research-use-only (RUO) purposes and is not intended for therapeutic or diagnostic applications .

Chemical purity quality control procurement specification

Recommended Application Scenarios for N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide Based on Differentiation Evidence


SAR Matrix Expansion: Filling the 4-Fluoro-Benzothiazole × N-Methanesulfonyl-Pyrrolidine Niche

Research groups conducting systematic structure-activity relationship (SAR) studies on benzothiazole-pyrrolidine carboxamides can use CAS 1236258-09-5 to complete a fragment combination matrix that explores the interplay between benzothiazole fluorine substitution and pyrrolidine sulfonamide modification. As demonstrated in Section 3 (Evidence Item 1), this compound uniquely occupies the intersection of 4-fluoro-benzothiazole and N-methanesulfonyl-pyrrolidine modifications, a combination not represented by any of the three closest commercially available analogs. Procurement of this compound enables head-to-head comparison with the des-fluoro analog (to isolate the contribution of the 4-F substituent) and with the des-methanesulfonyl analog (to isolate the contribution of the sulfonamide group), generating a complete 2×2 SAR dataset from a single experimental campaign [1].

H-PGDS Inhibitor Tool Compound Screening and Chemotype Validation

Given the compound's structural coverage under the H-PGDS inhibitor patent CN112969698A, laboratories investigating prostaglandin D2 signaling in models of Duchenne muscular dystrophy or allergic inflammation may evaluate CAS 1236258-09-5 as part of a chemotype validation panel. The compound's predicted intermediate lipophilicity profile (cLogP ~1.8–2.2, Section 3, Evidence Item 2) suggests it may exhibit a distinct cellular permeability-solubility balance compared to more lipophilic or more polar analogs in the series. Users should independently confirm H-PGDS inhibitory activity, as quantitative IC₅₀ data for this specific compound have not been publicly disclosed [2]. It is recommended to include a known H-PGDS reference inhibitor (e.g., HPGDS inhibitor 2 or 3) in parallel to benchmark assay performance.

Physicochemical Property Benchmarking in Benzothiazole Lead Optimization

For medicinal chemistry programs using benzothiazole-pyrrolidine carboxamides as a core scaffold, CAS 1236258-09-5 can serve as a reference compound for benchmarking the impact of dual fluoro + sulfonamide substitution on experimentally measured properties including logD₇.₄, kinetic solubility, and microsomal stability. As outlined in Section 3 (Evidence Item 2), the predicted physicochemical window occupied by the target compound is intermediate between the des-fluoro and des-methanesulfonyl extremes, making it a valuable calibrant for in silico model validation. Parallel measurement of the three analogs (target compound, des-fluoro, and des-methanesulfonyl) in the same assay platform can generate internally consistent datasets for computational model refinement [1].

Custom Derivative Synthesis Starting Material for Focused Library Production

The presence of a secondary carboxamide NH and the synthetic accessibility of the pyrrolidine-2-carboxamide scaffold make CAS 1236258-09-5 a viable starting material or intermediate for focused library synthesis. Researchers can leverage the pre-installed 4-fluoro-benzothiazole and N-methanesulfonyl groups to generate derivatives through N-alkylation of the carboxamide or further functionalization of the benzothiazole C5 and C7 positions. The ≥95% purity supplied by vendors provides an acceptable starting point for subsequent derivatization, though users should perform in-house purification if the downstream chemistry is sensitive to minor impurities (Section 3, Evidence Item 4) .

Quote Request

Request a Quote for N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.